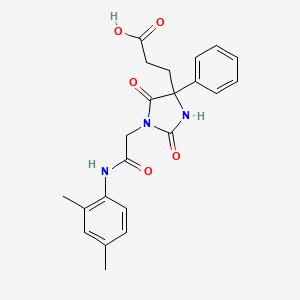

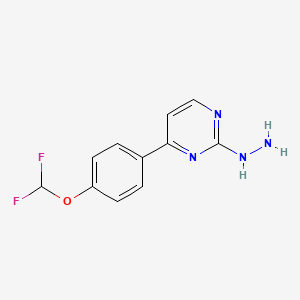

![molecular formula C20H26N2O3 B2634976 Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate CAS No. 2411261-74-8](/img/structure/B2634976.png)

Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate” is a chemical compound. It is a bipyridine cyanocarboxamidine ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides .

Chemical Reactions Analysis

The compound is known to enable nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . This suggests that it may be used as a catalyst in certain chemical reactions.Scientific Research Applications

Generation and Reactions of Lithiated tert-Butyl and 2,6-Di(tert-butyl)-4-methylphenyl Cyclopropanecarboxylates

This study by Häner, Maetzke, and Seebach (1986) investigates the reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates. The findings indicate that these compounds can be utilized in the synthesis of α-substituted BHT esters through reactions with various electrophiles, demonstrating their potential in organic synthesis applications (Häner, Maetzke, & Seebach, 1986).

Metabolism of m-tert.-butylphenyl N-methylcarbamate in Insects and Mice

This research by Douch and Smith (1971) focuses on the metabolism of m-tert.-butylphenyl N-methylcarbamate in various insect species and mice. The study reveals insights into the enzymatic processes involving the tert.-butyl group and N-methyl group, which are crucial for understanding the biological interactions and potential applications of similar compounds (Douch & Smith, 1971).

Identification of Degradation Products of Terbutol in Environmental Water

Suzuki et al. (1995) identified degradation products of terbutol, a compound related to tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate, in water samples from golf courses. This study is significant for environmental monitoring and understanding the ecological impact of such compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).

Catalytic Alkylation of Aryl Grignard Reagents

Qian, Dawe, and Kozak (2011) explored the catalytic alkylation of aryl Grignard reagents using iron(III) amine-bis(phenolate) complexes. This research could offer valuable insights into the development of new catalytic methods involving tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate and related compounds (Qian, Dawe, & Kozak, 2011).

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate

Zhao, Guo, Lan, and Xu (2017) developed a rapid synthetic method for a compound similar to tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate. This synthesis is crucial for the production of biologically active compounds, indicating the compound's importance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name |

tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-6-7-18(23)21-13-15-8-11-17(14(2)12-15)22(16-9-10-16)19(24)25-20(3,4)5/h8,11-12,16H,9-10,13H2,1-5H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOYSPIRFRASFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC1=CC(=C(C=C1)N(C2CC2)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

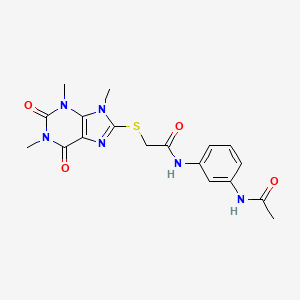

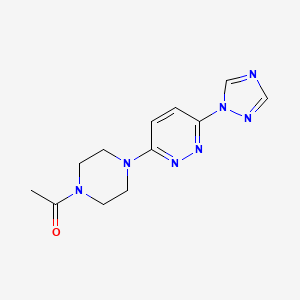

![(4-((3-chlorobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2634894.png)

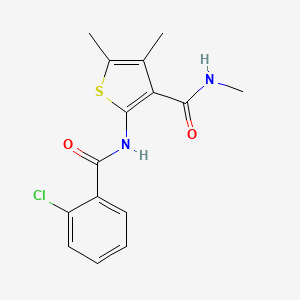

![2-[(6-Bromonaphthalen-2-yl)oxy]acetic acid](/img/structure/B2634896.png)

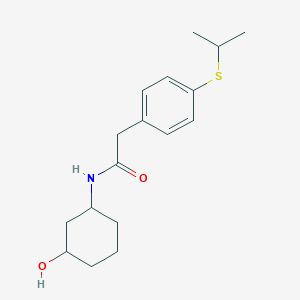

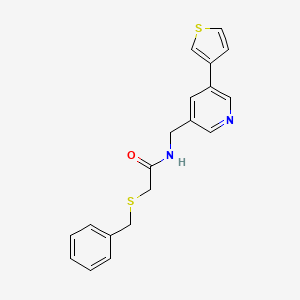

![1,3,5-trimethyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2634900.png)

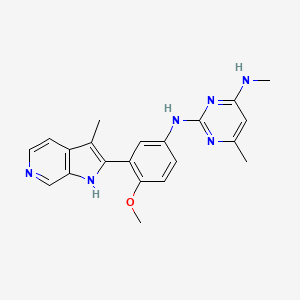

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2634911.png)